molecular formula C11H7Cl2NO2 B11861738 5,7-Dichloro-8-acetoxyquinoline CAS No. 52174-94-4

5,7-Dichloro-8-acetoxyquinoline

Cat. No.: B11861738
CAS No.: 52174-94-4
M. Wt: 256.08 g/mol
InChI Key: YLHTUGZWCAVVON-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-acetoxyquinoline is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 5th and 7th positions and an acetoxy group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-acetoxyquinoline typically involves the chlorination of 8-hydroxyquinoline followed by acetylation. One common method includes dissolving 8-hydroxyquinoline in chloroform and chlorinating it using chlorine gas to obtain 5,7-dichloro-8-hydroxyquinoline . The resulting compound is then acetylated using acetic anhydride and triethylamine at room temperature to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and acetylation steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-acetoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

5,7-Dichloro-8-acetoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-acetoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-8-acetoxyquinoline is unique due to the presence of both chlorine atoms and the acetoxy group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

52174-94-4

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) acetate

InChI

InChI=1S/C11H7Cl2NO2/c1-6(15)16-11-9(13)5-8(12)7-3-2-4-14-10(7)11/h2-5H,1H3

InChI Key

YLHTUGZWCAVVON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl

Origin of Product

United States

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